2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is a chemical compound with a complex structure that includes a chlorinated phenoxy group, a furan ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of 4-chloro-3-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.
Conversion to hydrazide: The 4-chloro-3-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with furan-2-carbaldehyde: The final step involves the condensation of the hydrazide with furan-2-carbaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring and the phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A related compound with herbicidal properties.
2-(4-chloro-3-methylphenoxy)acetohydrazide: A precursor in the synthesis of the target compound.
MCPA (4-chloro-2-methylphenoxyacetic acid): Another herbicide with similar structural features.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is unique due to the presence of both the furan ring and the hydrazide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C14H13ClN2O3 |
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Molecular Weight |
292.72 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H13ClN2O3/c1-10-7-11(4-5-13(10)15)20-9-14(18)17-16-8-12-3-2-6-19-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+ |
InChI Key |
BHQDGEAQSCRMNQ-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC=CO2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC=CO2)Cl |
Origin of Product |
United States |
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